molecular formula C16H13N5O B2637353 (E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide CAS No. 1147362-26-2

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide

Cat. No. B2637353
CAS RN: 1147362-26-2
M. Wt: 291.314
InChI Key: LSJLVJJUHPPZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed as an anti-cancer agent. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Synthesis

Enaminoketones and enaminonitriles are highlighted for their significant role in the synthesis of heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. These compounds are versatile intermediates combining the nucleophilicity of enamines with the electrophilicity of enones, facilitating the synthesis of biologically relevant heterocyclic structures, including alkaloids and various bicyclic compounds of pharmaceutical interest. The ability to serve as scaffolds for annulation makes these compounds valuable in accessing complex molecular architectures found in natural products and drugs (Negri, Kascheres, & Kascheres, 2004).

Antibacterial, Antifungal, and Antimycobacterial Research

Compounds derived from cyanobacteria, which may share structural similarities with the queried compound, have been identified as potent agents against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. The review of 121 cyanobacterial compounds, including alkaloids and aromatic compounds, underscores the potential of cyano-compounds in developing new antimicrobials for combating intractable infections (Swain, Paidesetty, & Padhy, 2017).

Pharmacological Applications

The structural features of compounds like "(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide" contribute to their pharmacological profiles, influencing their activity as potential inhibitors or activators of biological pathways. Research on related scaffolds, such as pyrrolidines, highlights their widespread application in medicinal chemistry for the development of drugs targeting central nervous system disorders, showcasing the role of such structures in enhancing pharmacophore space and contributing to stereochemistry and 3D molecular coverage (Li Petri et al., 2021).

properties

IUPAC Name

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-11-12(8-14(10-18)21(11)2)7-13(9-17)16(22)20-15-5-3-4-6-19-15/h3-8H,1-2H3,(H,19,20,22)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJLVJJUHPPZPC-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(pyridin-2-yl)prop-2-enamide

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